3-Epikatonic acid
Overview
Description
3-Epikatonic acid, also known as 3β-hydroxy-olean-12-en-29-oic acid, is a compound isolated from the chloroform extract of Austroplenckia populnea. The elucidation of its structure was achieved through comprehensive two-dimensional NMR spectroscopic techniques and confirmed by single-crystal X-ray diffraction. This compound is part of a group that includes friedelin, populnonic acid, abruslactone A, salaspermic acid, and 22β-epi-maytenfolic acid, highlighting the chemical diversity found in natural extracts (Silva et al., 2002).
Synthesis Analysis
The synthesis of tritiated β-amyrin, a related compound, from epikatonic acid showcases the potential chemical transformations epikatonic acid can undergo. This synthesis involved six steps and resulted in a compound with a specific activity of 550 GBq/mmole, demonstrating the utility of epikatonic acid in studying aromatization processes in sediments (Lohmann et al., 1990).
Molecular Structure Analysis
The molecular structure of epikatonic acid was established as 3β-hydroxy-olean-12-en-29-oic acid, with specific configuration details of the hydroxyl and carboxyl groups identified through spectroscopy and crystallography. This structural elucidation provides a basis for understanding the chemical reactivity and interactions of epikatonic acid (Silva et al., 2002).
Scientific Research Applications
Structure Elucidation : The structure and stereochemistry of epikatonic acid were established by 2D NMR spectroscopic techniques and confirmed by single crystal X-ray diffraction. The crystal structure includes two independent molecules stabilized by intermolecular hydrogen bonds (Silva et al., 2002).
Synthesis for Aromatization Studies : Tritiated β-amyrin was synthesized from epikatonic acid for studying aromatization processes in sediments, demonstrating epikatonic acid's utility in creating labeled compounds for environmental research (Lohmann et al., 1990).
Uterotonic Activity : 3-Epioleanolic acid, a compound related to epikatonic acid, displayed uterotonic activity on uterine smooth muscle, mediating its effect through the cholinergic receptor (Sewram et al., 2000).
Isolation from Plants : Epikatonic acid was isolated from the leaves of Cyclocarya paliurus and characterized using physicochemical and spectral methods, expanding the understanding of its natural occurrence (Shu et al., 2005).
Triterpenoid Content in Plants : A study identified epikatonic acid among other triterpenoids in the bark wood of Austroplenckia populnea, contributing to the knowledge of plant chemistry (Sousa et al., 1990).
Isolation from Tripterygium hypoglaucum : The root of Tripterygium hypoglaucum contained 3-epikatonic acid among other oleanane type triterpenes, illustrating its presence in diverse plant species (Xian & Ji, 1993).
Anti-Trypanosomal Activity : A study tested pentacyclic triterpenes isolated from Austroplenckia populnea for anti-trypanosomal activity. It was found that epikatonic acid was less active against the trypanosome tested (Duarte et al., 2002).
Safety And Hazards
properties
IUPAC Name |
(2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-25(2)21-10-13-30(7)22(28(21,5)12-11-23(25)31)9-8-19-20-18-27(4,24(32)33)15-14-26(20,3)16-17-29(19,30)6/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,26+,27+,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFSMVXQUWRSIW-FWXFQHTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316985 | |
Record name | Epikatonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Epikatonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034655 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Epikatonic acid | |
CAS RN |
76035-62-6 | |
Record name | Epikatonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76035-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epikatonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Epikatonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034655 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
283 - 284 °C | |
Record name | 3-Epikatonic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034655 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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